

Spectroscopic Data for Isobutyltriethoxysilane: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyltriethoxysilane*

Cat. No.: *B103999*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyltriethoxysilane**. Due to a lack of publicly available experimental spectra for this specific compound, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide also details generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isobutyltriethoxysilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Isobutyltriethoxysilane** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.82	Quartet	6H	-O-CH ₂ -CH ₃
~1.85	Nonet	1H	-CH ₂ -CH-(CH ₃) ₂
~1.22	Triplet	9H	-O-CH ₂ -CH ₃
~0.95	Doublet	6H	-CH-(CH ₃) ₂
~0.62	Doublet	2H	Si-CH ₂ -CH-

Table 2: Predicted ¹³C NMR Data for **Isobutyltriethoxysilane** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Assignment
~58.4	-O-CH ₂ -CH ₃
~25.8	-CH-(CH ₃) ₂
~24.5	-CH-(CH ₃) ₂
~18.2	-O-CH ₂ -CH ₃
~17.5	Si-CH ₂ -CH-

Table 3: Predicted ²⁹Si NMR Data for **Isobutyltriethoxysilane** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Assignment
~ -58 to -62	Si(OCH ₂ CH ₃) ₃ (CH ₂ CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **Isobutyltriethoxysilane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2950	Strong	C-H stretch (alkane)
2930-2910	Strong	C-H stretch (alkane)
2875-2865	Medium	C-H stretch (alkane)
1465-1450	Medium	C-H bend (alkane)
1390-1380	Medium	C-H bend (alkane)
1165-1080	Strong, Broad	Si-O-C stretch
960-940	Strong	O-C stretch
800-750	Strong	Si-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for **Isobutyltriethoxysilane** (Electron Ionization)

m/z	Proposed Fragment
220	[M] ⁺ (Molecular Ion)
205	[M - CH ₃] ⁺
177	[M - C ₃ H ₇] ⁺
175	[M - OCH ₂ CH ₃] ⁺
163	[Si(OCH ₂ CH ₃) ₃] ⁺
135	[HSi(OCH ₂ CH ₃) ₂] ⁺
119	[Si(OCH ₂ CH ₃) ₂ (OH)] ⁺
91	[HSi(OCH ₂ CH ₃)(OH)] ⁺
79	[Si(OH) ₃] ⁺
63	[HSi(OH) ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

2.1.1. Sample Preparation For a standard ^1H NMR spectrum, dissolve 5-25 mg of **isobutyltriethoxysilane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The solution should be prepared in a clean, dry vial and then transferred to an NMR tube.[1] An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.[1]

2.1.2. Data Acquisition

- ^1H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- ^{29}Si NMR: This nucleus has a low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE), making it less sensitive. Specialized pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of chromium(III) acetylacetone as a relaxation agent can improve signal intensity. A larger sample concentration and extended acquisition times are often necessary.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation As **isobutyltriethoxysilane** is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[3]

2.2.2. Data Acquisition Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A typical acquisition would involve scanning the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.[3]

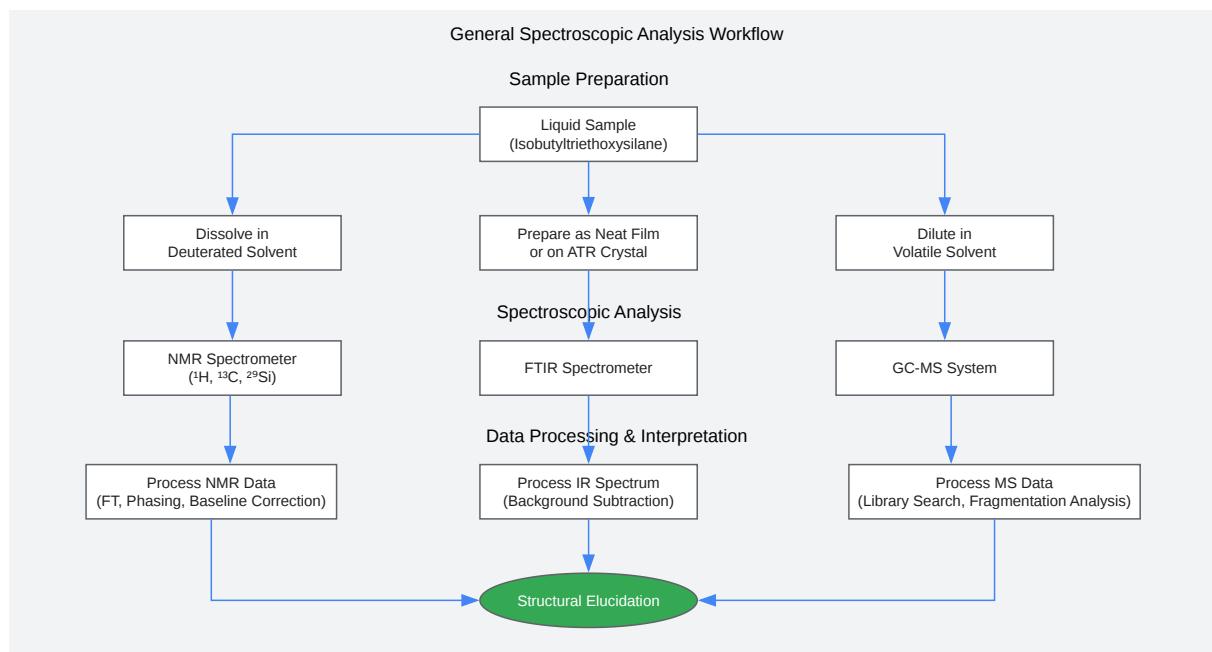
Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction For a volatile compound like **isobutyltriethoxysilane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared. This solution is then injected into the GC, where the compound is vaporized and separated from the solvent and any impurities.

2.3.2. Data Acquisition The separated compound elutes from the GC column and enters the mass spectrometer. For electron ionization (EI), an electron beam with an energy of 70 eV is typically used to ionize the molecules, causing fragmentation. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like **isobutyltriethoxysilane**.

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General workflow for spectroscopic analysis.

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References

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